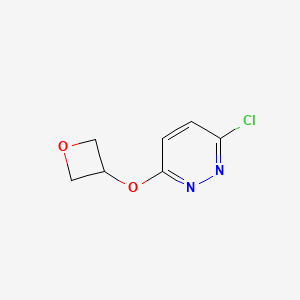

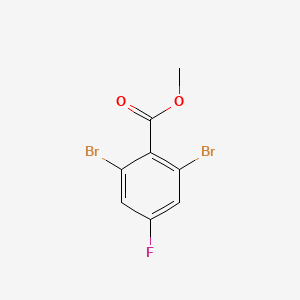

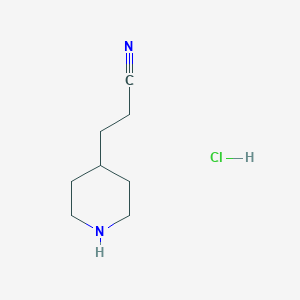

![molecular formula C7H3Cl2N3O2 B1435330 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-72-1](/img/structure/B1435330.png)

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Overview

Description

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It has a molecular weight of 232.03 . It is a solid substance that should be stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3Cl2N3O2/c8-4-2-1-3 (6 (13)14)10-5 (2)12-7 (9)11-4/h1H, (H,13,14) (H,10,11,12) . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . It has a density of 1.7±0.1 g/cm³ . Its boiling point is 306.2±24.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 167.7±8.5 °C .

Scientific Research Applications

-

Anti-inflammatory Applications

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Various methods for the synthesis of pyrimidines are described in the literature .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

- Summary : A newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 .

- Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

- Results : All compounds were tested in vitro against seven selected human cancer cell lines. It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

-

- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is used as an intermediate in the synthesis of Tofacitinib .

- Methods : The compound is synthesized and then used in further reactions to produce Tofacitinib .

- Results : Tofacitinib is a medication that has been widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis .

-

- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as a biochemical reagent .

- Methods : This compound can be used in various biochemical experiments as a reagent .

- Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .

-

- Summary : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound similar to “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine”, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

- Methods : The compound is synthesized and then used in further reactions to produce kinase inhibitors .

- Results : Kinase inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .

-

- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as a biological material or organic compound for life science related research .

- Methods : This compound can be used in various biochemical experiments as a reagent .

- Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .

Safety And Hazards

Future Directions

While specific future directions for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are not provided in the search results, it’s worth noting that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLENHKVVLSUDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)